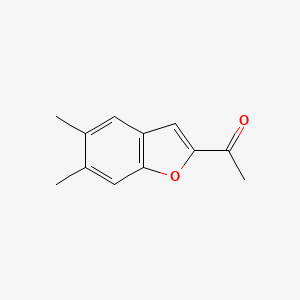

1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(5,6-dimethyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-7-4-10-6-11(9(3)13)14-12(10)5-8(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXOMTVOOXTCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran derivatives are commonly synthesized via cyclization reactions involving o-hydroxyaryl ketones or aldehydes with various alkylating or acylating agents. The key step often involves formation of the benzofuran ring through intramolecular cyclization or heteroannulation, followed by introduction of substituents such as methyl or ethanone groups at specific positions.

Preparation of 1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one

Starting Materials and Core Formation

- The synthesis generally starts from appropriately substituted o-hydroxyacetophenone derivatives, which provide the phenolic and ketone functionalities necessary for benzofuran ring closure.

- For 5,6-dimethyl substitution, the starting material is typically 3,4-dimethyl-o-hydroxyacetophenone or its analogs.

- Cyclization to form the benzofuran core can be achieved by reaction with chloroacetone under basic or acidic conditions, promoting intramolecular ring closure to yield this compound or closely related intermediates.

Cyclization and Functionalization Methods

- One-pot heteroannulation: A one-pot procedure involving reaction of o-hydroxyaryl ketones with ketones or aldehydes in acidic media (e.g., acetic acid/toluene) facilitates benzofuran ring formation and functionalization in a single step. This method has been reported to yield benzofuran derivatives efficiently with high regioselectivity.

- Brønsted acid catalysis: Protonation of intermediates in the presence of Brønsted acids such as trifluoromethanesulfonic acid (TfOH) or acetic acid can promote cyclization and formation of benzofuran rings with substituted ethanone groups at position 2.

- Use of chloroacetone: Reaction of o-hydroxyacetophenones with chloroacetone under basic conditions is a classical method to introduce the ethanone substituent at the 2-position of benzofuran.

Specific Methylation and Substitution

- The methyl groups at the 5 and 6 positions are typically introduced via the choice of starting hydroxyacetophenone bearing methyl groups at the corresponding positions.

- Electrophilic aromatic substitution methods, such as bromination followed by methylation, are also used for introducing methyl groups on the benzofuran ring, but direct synthesis from dimethyl-substituted precursors is more straightforward.

Representative Reaction Scheme and Conditions

Analytical Confirmation

- The structure of the synthesized compound is typically confirmed by ^1H-NMR and ^13C-NMR spectroscopy.

- Characteristic signals for methyl groups at 5 and 6 positions appear as singlets or doublets around δ 2.2–2.5 ppm.

- The ethanone methyl group appears near δ 2.5 ppm.

- Additional confirmation can be obtained by mass spectrometry and X-ray crystallography if crystals are available.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- The choice of solvent and temperature significantly affects the yield and purity of the product. For example, using acetic acid/toluene mixtures under reflux improves cyclization efficiency.

- Protonation of intermediates by strong acids stabilizes charged species and promotes ring closure, as observed in Brønsted acid catalysis methods.

- The presence of electron-donating methyl groups on the aromatic ring can facilitate electrophilic substitution and cyclization steps, enhancing overall yield.

- Crystallization and purification are often performed using mixtures of polar aprotic solvents or aqueous-organic solvent systems to obtain the compound in high purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Effect on Synthesis |

|---|---|---|

| Starting material | 3,4-Dimethyl-o-hydroxyacetophenone | Provides 5,6-dimethyl substitution |

| Cyclization agent | Chloroacetone | Introduces ethanone group at position 2 |

| Catalysis | Acetic acid or TfOH | Promotes ring closure and regioselectivity |

| Solvent | Acetic acid/toluene or CCl4 (for bromination) | Influences reaction rate and yield |

| Temperature | Room temp to reflux (80-115°C) | Higher temp favors cyclization |

| Purification | Recrystallization from polar solvents | Enhances purity and yield |

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions 3 and 4, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated derivatives of the benzofuran ring.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one is in organic synthesis. Researchers utilize this compound as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of new chemical entities.

Pharmacological Studies

Although not approved for pharmaceutical use, studies have investigated its potential pharmacological properties. The compound's structural features suggest possible interactions with biological targets, which can be explored through in vitro assays to assess its biological activity.

Material Science

In material science, derivatives of benzofuran compounds are often explored for their optical properties. The unique structure of this compound may lend itself to applications in creating novel materials with specific optical characteristics, such as luminescent materials or sensors.

Environmental Chemistry

Research into environmental chemistry has also highlighted the importance of compounds like this compound. Understanding its behavior and stability in various environments can provide insights into its potential environmental impact and degradation pathways.

Case Study 1: Organic Synthesis Pathways

A study published in a peer-reviewed journal explored the synthesis of complex organic molecules using this compound as a key intermediate. The researchers demonstrated how this compound could be transformed into various derivatives through electrophilic aromatic substitution reactions, showcasing its versatility in organic synthesis.

In another investigation, scientists evaluated the biological activity of this compound against several cancer cell lines. The results indicated moderate cytotoxicity, suggesting that further studies could be warranted to explore its potential as a lead compound for drug development.

Case Study 3: Material Development

A recent study focused on synthesizing novel polymers incorporating benzofuran units. The resulting materials exhibited enhanced thermal stability and optical properties compared to traditional polymers. This research highlights the potential applications of this compound in developing advanced materials.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Research Tools and Validation

Structural elucidation of these compounds relies on advanced crystallographic software (e.g., SHELX , ORTEP-3 ) and spectral techniques (¹H/¹³C NMR, IR). For instance, crystal structures of 1-(6-hydroxy-2-phenylbenzofuran-5-yl)ethan-1-one were resolved using SHELXL , ensuring accurate stereochemical assignments.

Biological Activity

Overview

1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one, a compound belonging to the benzofuran family, has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation of 5,6-dimethylbenzofuran with acetyl chloride using a Lewis acid catalyst such as aluminum chloride. The reaction is performed under anhydrous conditions to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, derivatives tested against various human cancer cell lines showed significant antiproliferative activity. A study indicated that certain benzofuran derivatives exhibited up to a 10-fold increase in potency compared to standard drugs like Combretastatin-A4 against human cancer cell lines .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in K562 cells, which is critical for apoptosis induction.

- Caspase Activation : The compound enhances the activity of caspases 3 and 7, essential mediators in the apoptotic pathway. For instance, after 48 hours of exposure to compound 6 , a 2.31-fold increase in caspase activity was observed .

- Inhibition of Proinflammatory Cytokines : Compounds derived from this benzofuran exhibit the ability to inhibit interleukin-6 (IL-6), a cytokine involved in inflammation and cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated moderate activity against Gram-positive bacterial strains with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Bacillus mycoides | 16 | Moderate |

| Escherichia coli | >64 | Weak |

Case Studies

In a comparative study involving various benzofuran derivatives, it was observed that specific modifications in the benzofuran structure significantly influenced biological activity. For instance, compounds with methyl substitutions at specific positions on the benzofuran ring exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions. Purity validation requires chromatographic techniques (e.g., HPLC) combined with spectroscopic methods. For example, NMR spectroscopy (¹H and ¹³C) can confirm structural integrity, while mass spectrometry (MS) ensures molecular weight consistency. X-ray crystallography (using programs like SHELX ) may resolve ambiguities in stereochemistry or regioselectivity.

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves a diffractometer, and refinement uses software like SHELXL (for small-molecule crystallography) . For visualization, ORTEP-3 with a graphical interface aids in modeling thermal ellipsoids and molecular geometry . Validation tools (e.g., PLATON) should check for missed symmetry or disorder.

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for toxicity profiles. Acute toxicity studies (oral, dermal, inhalation) classify it under Category 4 hazards (e.g., LD50 > 300 mg/kg). Use PPE (gloves, goggles, fume hood) and avoid skin contact. Emergency protocols include rinsing exposed areas and consulting a physician .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and X-ray data may arise from dynamic effects (e.g., rotamers) or crystal packing. Use variable-temperature NMR to probe conformational exchange. Complement with 2D NMR (HSQC, HMBC) to assign coupling pathways . Cross-validate with computational methods (DFT) to model equilibrium geometries .

Q. What strategies optimize the refinement of high-resolution X-ray data for this benzofuran derivative?

- Methodological Answer : For high-resolution datasets, SHELXL’s restraints (e.g., DELU, SIMU) can model anisotropic displacement parameters. Twinning analysis (via Hooft statistics) is critical if non-merohedral twinning is suspected . For macromolecular applications, SHELXPRO interfaces with density modification tools.

Q. How does the methyl substitution at positions 5 and 6 influence biological activity compared to other benzofuran analogs?

- Methodological Answer : Methyl groups enhance lipophilicity, potentially improving membrane permeability. Compare bioactivity data (e.g., IC50 values) against analogs like 5-bromo derivatives . Use molecular docking to assess steric effects on target binding (e.g., enzyme active sites). SAR studies should quantify contributions of substituents to potency .

Q. What advanced analytical techniques characterize trace impurities in synthesized batches?

- Methodological Answer : LC-MS/MS identifies low-abundance impurities (e.g., byproducts from incomplete cyclization). High-field NMR (600 MHz+) with cryoprobes enhances sensitivity for detecting <1% contaminants. Pair with solid-state NMR (ssNMR) if impurities are crystalline .

Data Analysis & Experimental Design

Q. How should researchers design experiments to probe the compound’s antifungal mechanisms?

- Methodological Answer :

In vitro assays : Minimum Inhibitory Concentration (MIC) tests against fungal strains (e.g., Candida spp.).

Target identification : Use fluorescence polarization to screen for binding to fungal cytochrome P450 or ergosterol biosynthesis enzymes.

Metabolomics : LC-HRMS profiles post-treatment to track ergosterol depletion or reactive oxygen species (ROS) accumulation .

Q. What statistical methods are recommended for analyzing crystallographic data reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.